Dioleic acid, diester with decaglycerol

説明

Contextual Significance and Academic Research Trajectory of Polyglycerol Esters

Polyglycerol esters (PGEs) have emerged as a focal point of research due to their wide-ranging applications as non-ionic surfactants in the food, cosmetics, and pharmaceutical industries. researchgate.netnih.gov The academic interest in PGEs stems from their tunable properties. By varying the length of the polyglycerol chain, the type of fatty acid used for esterification, and the degree of esterification, researchers can create a broad spectrum of surfactants with different hydrophilic-lipophilic balance (HLB) values. nih.govnih.gov This adaptability allows for the creation of both water-in-oil (W/O) and oil-in-water (O/W) emulsifiers. nih.gov

Early research often focused on the synthesis and basic characterization of these esters. google.com However, the research trajectory has since shifted towards more specialized areas. Current studies are delving into the intricate relationship between the molecular structure of PGEs and their functional properties, such as their influence on emulsion stability, viscosity, and texture in various product formulations. researchgate.netmdpi.com For instance, research has explored how different degrees of polymerization and types of fatty acids in PGEs affect the physical properties of recombined dairy cream. mdpi.com Furthermore, there is a growing body of research on the use of enzymatic processes for the synthesis of PGEs, which is seen as a more environmentally friendly alternative to traditional chemical methods. nih.gov

Specific Focus on Decaglyceryl Dioleate within the Polyol Ester Class

Decaglyceryl dioleate is specifically the diester formed from decaglycerol (B1678983) and two units of oleic acid. nih.gov As a member of the polyglycerol ester family, it functions primarily as an emulsifier and surfactant in various cosmetic and personal care products. Its molecular structure, featuring a substantial hydrophilic polyglycerol head and two lipophilic oleic acid tails, allows it to effectively stabilize mixtures of oil and water.

Research focusing on decaglyceryl dioleate and similar long-chain polyglyceryl esters investigates their interfacial properties and their ability to form stable emulsions. nih.gov These esters are valued for their mildness and skin-conditioning effects, making them suitable for use in a wide array of skincare products, including lotions, creams, cleansers, and sunscreens. The specific structure of decaglyceryl dioleate contributes to the texture and sensory feel of these formulations.

| Property | Value |

| Chemical Formula | C66H126O23 |

| Molecular Weight | 1287.71 g/mol |

| CAS Number | 33940-99-7 |

| Synonyms | Dioleic acid, diester with decaglycerol; Polyglyceryl-10 Dioleate |

| Source: PubChem CID 90471614 nih.gov, MedKoo Biosciences medkoo.com |

Paradigm of Renewable Resources and Sustainable Chemistry in Polyglycerol Ester Research

A significant driver in the research and development of polyglycerol esters, including decaglyceryl dioleate, is the increasing emphasis on sustainability and the use of renewable resources. researchgate.netglobenewswire.com The raw materials for producing PGEs are derived from vegetable oils, making them a bio-based and biodegradable alternative to petroleum-derived surfactants. researchgate.netmdpi.com Glycerol (B35011), the building block of the polyglycerol backbone, is a major byproduct of biodiesel production, and finding new applications for this surplus is a key aspect of sustainable chemistry. nih.gov

特性

CAS番号 |

33940-99-7 |

|---|---|

分子式 |

C66H126O23 |

分子量 |

1287.71 |

IUPAC名 |

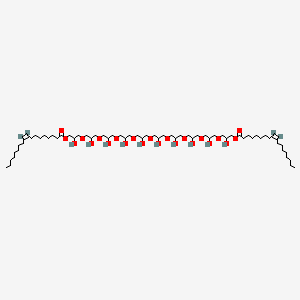

[2-hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]propoxy]propoxy]propoxy]propoxy]propoxy]propoxy]propoxy]propoxy]propyl] (Z)-octadec-9-enoate |

InChI |

InChI=1S/C66H126O23/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-65(77)88-53-63(75)51-86-49-61(73)47-84-45-59(71)43-82-41-57(69)39-80-37-55(67)35-79-36-56(68)38-81-40-58(70)42-83-44-60(72)46-85-48-62(74)50-87-52-64(76)54-89-66(78)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,55-64,67-76H,3-16,21-54H2,1-2H3/b19-17-,20-18- |

InChIキー |

XJXFLRWMYHIIKV-YAFCTCPESA-N |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COCC(COCC(COCC(COCC(COCC(COCC(COCC(COCC(COCC(COC(=O)CCCCCCCC=CCCCCCCCC)O)O)O)O)O)O)O)O)O)O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Decaglyceryl dioleate; Polyglyceryl-10 dioleate; 9-Octadecenoic acid, diester with decaglycerol. |

製品の起源 |

United States |

Synthetic Methodologies for Decaglyceryl Dioleate

Direct Esterification Routes

Direct esterification involves the reaction of decaglycerol (B1678983) with oleic acid to form the diester, with the concurrent removal of water to drive the reaction toward completion. mdpi.com This process is typically conducted at high temperatures and can be catalyzed by either acids or bases. nih.gov

Acid-Catalyzed Esterification Processes

Acid catalysts are commonly employed for the direct esterification of polyglycerols with fatty acids. mdpi.com Strong mineral acids, such as sulfuric acid, or solid acid catalysts are effective in promoting the reaction. mdpi.comresearchgate.net The process generally requires high temperatures, often in the range of 160°C to 230°C, and is performed under reduced pressure to facilitate the removal of water formed during the reaction. nih.gov For instance, the esterification of glycerol (B35011) with oleic acid using a hydrophobic zirconia-silica solid acid catalyst at 160°C has been shown to be effective. nih.gov While efficient, acid-catalyzed processes can sometimes lead to side reactions and the formation of colored byproducts, necessitating further purification steps. nih.gov

Base-Catalyzed Esterification Processes

Alkaline catalysts, such as sodium hydroxide (B78521) (NaOH), potassium carbonate (K2CO3), or alkali metal alkoxides, can also be used to facilitate the direct esterification of decaglycerol and oleic acid. mdpi.comresearchgate.netgoogle.com These catalysts are typically used in solvent-free conditions at temperatures ranging from 170°C to 250°C. nih.govgoogle.com Base-catalyzed reactions are known for their high reaction rates. However, similar to acid catalysis, the high temperatures can lead to unwanted side reactions, including the polycondensation of polyglycerol, which can result in a broader distribution of products. nih.gov

Optimization of Reaction Parameters (Temperature, Stoichiometric Ratios, Reaction Kinetics)

The yield and selectivity of decaglyceryl dioleate via direct esterification are highly dependent on the optimization of several key reaction parameters.

Temperature: The reaction temperature is a critical factor. While higher temperatures increase the reaction rate, they can also promote side reactions. Studies on similar esterification reactions show that optimal temperatures typically range from 130°C to 210°C. researchgate.netresearchgate.net For example, the synthesis of diacylglycerols from oleic acid and glycerol was optimized at 210°C. researchgate.net

Stoichiometric Ratios: The molar ratio of decaglycerol to oleic acid is crucial for controlling the degree of esterification and maximizing the yield of the desired dioleate. To favor the formation of the diester, a molar ratio of approximately 1 part decaglycerol to 2 parts oleic acid is theoretically required. However, in practice, the ratio is often optimized to achieve the desired product distribution. For instance, in the enzymatic synthesis of similar polyglycerol esters, a molar ratio of polyglycerol to fatty acid of 1.35:1 was found to be optimal for certain outcomes. acs.org In chemical esterification of oleic acid and glycerol, ratios from 1:1 to 1:3 have been explored, with the 1:3 ratio yielding the highest conversion. nih.gov

Reaction Kinetics: The reaction time is adjusted to achieve maximum conversion without promoting the degradation of the product. Reaction times can vary from a few hours to over 24 hours depending on the catalyst, temperature, and reactor setup. researchgate.netacs.org Continuous removal of water is essential to shift the equilibrium towards the formation of the ester product. nih.govrsc.org

Table 1: Optimization of Direct Esterification Parameters for Polyglycerol Esters and Related Compounds

| Parameter | Optimized Value/Range | Compound Synthesized | Catalyst | Source(s) |

| Temperature | 160°C | Glycerol Oleates | ZrO2-SiO2-Me&Et-PhSO3H | nih.gov |

| 210°C | Diacylglycerols (from oleic acid) | Diatomite-loaded SO42–/TiO2 | researchgate.net | |

| 130°C | Neopentyl Glycol Dioleate | Sulfuric Acid | researchgate.net | |

| Molar Ratio (Acid:Alcohol) | 1:1 to 1:3 | Glycerol Oleates | ZrO2-SiO2-Me&Et-PhSO3H | nih.gov |

| 2:1 | Diacylglycerols (from oleic acid) | Diatomite-loaded SO42–/TiO2 | researchgate.net | |

| 2:1 | Neopentyl Glycol Dioleate | Sulfuric Acid | researchgate.net | |

| Reaction Time | 4 - 8 hours | Glycerol Oleates | ZrO2-SiO2-Me&Et-PhSO3H | nih.gov |

| 6 hours | Diacylglycerols (from oleic acid) | Diatomite-loaded SO42–/TiO2 | researchgate.net | |

| 4 hours | Neopentyl Glycol Dioleate | Sulfuric Acid | researchgate.net |

Transesterification Pathways

Transesterification is an alternative route to produce decaglyceryl dioleate. This method involves the reaction of decaglycerol with a fatty acid ester, such as a fatty acid methyl ester (FAME) or a triglyceride (oil), instead of the free fatty acid. mdpi.comnih.gov

Chemical Transesterification with Fatty Acid Methyl Esters or Triglycerides

Chemical transesterification is typically carried out using a base catalyst, with sodium methoxide (B1231860) being a particularly effective choice. researchgate.net The reaction involves heating decaglycerol with either oleic acid methyl esters or a triglyceride rich in oleic acid, such as high-oleic sunflower oil. researchgate.netmdpi.com This process is generally performed at high temperatures, ranging from 180°C to 220°C, to achieve a reasonable reaction rate. researchgate.net An excess of the alcohol reactant is often used to shift the reaction equilibrium towards the product side. nih.govyoutube.com The primary advantage of this route is that it can potentially be more cost-effective if vegetable oils are used directly as the source of the oleoyl (B10858665) group. researchgate.net

Enzymatic Transesterification utilizing Lipases (e.g., Novozym 435)

Enzymatic synthesis offers a green and highly selective alternative to conventional chemical methods. researchgate.netresearchgate.net Immobilized lipases, particularly Novozym 435 (lipase B from Candida antarctica immobilized on an acrylic resin), are widely used as biocatalysts for this purpose. nih.govresearchgate.netcsic.esrsc.org This enzyme is known for its high activity and stability in non-aqueous, solvent-free systems. nih.govnih.gov

The enzymatic transesterification of decaglycerol can be performed with methyl oleate. Research on the synthesis of decaglycerol laurates via transesterification with methyl laurate using Novozym 435 provides a strong model for the synthesis of the dioleate. researchgate.net The key advantages of enzymatic synthesis are the milder reaction conditions (typically 60-80°C), which minimize side reactions and the formation of byproducts, leading to a product with higher purity and better color. nih.govresearchgate.net The enzyme's regioselectivity can also offer better control over the final product composition. nih.gov The process involves optimizing parameters such as temperature, substrate molar ratio, enzyme dosage, and water content to maximize conversion. acs.orgresearchgate.net

Table 2: Optimized Reaction Conditions for Enzymatic Synthesis of Polyglycerol Esters using Lipases

| Parameter | Optimized Value | Product | Lipase | Source(s) |

| Reaction Temperature | 65°C | Decaglycerol Laurates | Novozym 435 | researchgate.net |

| 80°C | Polyglycerol-2 Stearates | Novozym 435 | nih.gov | |

| 84.48°C | Polyglycerol Fatty Acid Esters | Lipozyme 435 | acs.org | |

| Substrate Molar Ratio (Fatty Acid Derivative:Polyglycerol) | 2:1 | Decaglycerol Laurates | Novozym 435 | researchgate.net |

| 1:1.35 | Polyglycerol Fatty Acid Esters | Lipozyme 435 | acs.org | |

| Enzyme Dosage | 8 wt.% (of methyl laurate) | Decaglycerol Laurates | Novozym 435 | researchgate.net |

| 2.7% (w/w) | Polyglycerol-2 Stearates | Novozym 435 | nih.gov | |

| 1.41 wt.% (of total substrate) | Polyglycerol Fatty Acid Esters | Lipozyme 435 | acs.org | |

| Reaction Time | 4.5 hours | Decaglycerol Laurates | Novozym 435 | researchgate.net |

| Conversion Rate | 84.4% | Decaglycerol Laurates | Novozym 435 | researchgate.net |

Alternative Synthetic Technologies (e.g., Microwave Irradiation)

To overcome the long reaction times often associated with conventional heating methods, alternative technologies like microwave irradiation have been explored. Microwave heating can significantly accelerate the esterification process by promoting more efficient and uniform heat transfer directly to the reactant molecules. mdpi.comnih.gov

Key benefits of microwave-assisted synthesis include:

Rapid Reaction Rates: Esterification reactions that take several hours with conventional heating can often be completed in minutes. nih.gov For example, the synthesis of polyethylene (B3416737) glycol stearate (B1226849) was accelerated from 360 to 70 minutes. nih.gov

Reduced Energy Consumption: Shorter reaction times lead to significant energy savings. mdpi.com

Improved Purity: Microwave radiation can sometimes inhibit side reactions, leading to a cleaner product profile. researchgate.net

Studies on poly(glycerol-sebacate) have shown that microwave-assisted prepolymerization can be achieved in minutes without the need for a catalyst or vacuum in the initial stage. rsc.org This technology represents a promising green alternative for the rapid and efficient production of polyglycerol esters. nih.gov

Table 3: Comparison of Conventional vs. Microwave-Assisted Esterification

| Feature | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours to days rsc.org | Minutes to hours nih.gov |

| Energy Input | High mdpi.com | Lower nih.gov |

| Heating Mechanism | Conduction and convection (indirect) | Direct interaction with molecules |

| Process Control | Slower response | Rapid response |

| Reported Advantage | Established technology | Significant acceleration of reaction rate nih.govresearchgate.net |

Control of Esterification Degree and Regioselectivity

The functionality of decaglyceryl dioleate is highly dependent on its structure, specifically the degree of esterification (the number of oleic acid molecules attached to the decaglycerol backbone) and the regioselectivity (the specific hydroxyl groups that are esterified).

Degree of Esterification: This is primarily controlled by the molar ratio of the reactants (decaglycerol to oleic acid). By adjusting this ratio, one can favor the formation of monoesters, diesters, or higher-order esters. For decaglyceryl dioleate, a molar ratio of approximately 1:2 (decaglycerol:oleic acid) would be targeted.

Regioselectivity: This refers to the specific position of esterification on the polyglycerol chain. Decaglycerol has both primary and secondary hydroxyl groups. Chemical catalysis is generally non-selective, leading to a complex mixture of isomers with ester linkages at various positions. acs.org In contrast, enzymatic synthesis offers superior control. Many lipases, such as Novozym 435, are 1,3-regioselective, meaning they preferentially catalyze esterification at the primary hydroxyl groups at the ends of the polyglycerol chain. acs.orgfrontiersin.org This selectivity results in a more defined product with fewer branches. However, side reactions like acyl migration, where an acyl group moves from a primary to an adjacent secondary hydroxyl group, can still occur, especially during long reaction times, leading to some branching. acs.org The choice of biocatalyst and reaction conditions is therefore crucial for tailoring the final product's structure. nih.gov

Advanced Analytical Characterization of Decaglyceryl Dioleate

Spectroscopic Techniques for Structural Elucidation and Compositional Analysis

Spectroscopic methods are indispensable for elucidating the molecular structure of decaglyceryl dioleate, providing insights into its fundamental composition and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of polyglyceryl esters. ¹H-NMR, in particular, provides detailed information about the chemical environment of protons within the molecule.

In the ¹H-NMR spectrum of a polyglyceryl ester like decaglyceryl dioleate, distinct signals corresponding to the polyglycerol backbone and the oleic acid chains are observed. The complex multiplet region between 3.4 and 4.2 ppm is characteristic of the protons in the polyglycerol backbone (–CH₂–CH(OH)–CH₂–O–). The protons of the esterified glyceridic carbons typically resonate in this region as well. The olefinic protons (–CH=CH–) of the oleic acid moiety produce a characteristic signal around 5.3 ppm. Other significant signals include those for the α-methylene protons (–CH₂–COO–) next to the ester group at approximately 2.3 ppm, the allylic protons (–CH ₂–CH=CH–) around 2.0 ppm, the long aliphatic chain of methylene (B1212753) protons (–(CH₂)n–) appearing as a broad signal around 1.3 ppm, and the terminal methyl protons (–CH₃) at approximately 0.9 ppm. nih.govresearchgate.netmagritek.compsecommunity.org

Table 1: Representative ¹H-NMR Chemical Shifts for Polyglyceryl Esters

| Functional Group | Chemical Shift (δ, ppm) |

|---|---|

| Terminal Methyl Protons (–CH₃) | ~ 0.9 |

| Methylene Protons of Fatty Acid Chain (–(CH₂)n–) | ~ 1.3 |

| Allylic Protons (–CH ₂–CH=CH–) | ~ 2.0 |

| α-Methylene Protons (–CH₂–COO–) | ~ 2.3 |

| Polyglycerol Backbone Protons (–CH₂–CH(OH)–CH₂–O–) | 3.4 - 4.2 |

This table presents typical chemical shift ranges for polyglyceryl esters based on published data for related compounds. Specific values for decaglyceryl dioleate may vary.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in decaglyceryl dioleate, thereby confirming its chemical structure. The FTIR spectrum provides a molecular fingerprint of the compound.

Key absorption bands in the FTIR spectrum of a polyglyceryl ester confirm its structure. A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O–H stretching vibrations of the free hydroxyl groups in the decaglycerol (B1678983) backbone. The presence of long aliphatic chains from the oleic acid is indicated by the C–H stretching vibrations around 2850-2925 cm⁻¹. A strong, sharp peak at approximately 1740 cm⁻¹ is a definitive indicator of the ester carbonyl (C=O) stretching vibration, confirming the esterification of oleic acid with the polyglycerol. researchgate.netresearchgate.netresearchgate.net This peak is one of the most significant for verifying the successful synthesis of the ester. researchgate.net The C–O stretching vibrations of the ester and ether linkages appear in the fingerprint region between 1050 and 1250 cm⁻¹.

For decaglyceryl dioleate, the FTIR spectrum would be expected to show a combination of the characteristic peaks of both the polyglycerol and the oleic acid moieties, with the prominent ester peak confirming their linkage.

Table 2: Characteristic FTIR Absorption Bands for Polyglyceryl Oleate Esters

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| ~ 3400 (broad) | O–H | Stretching |

| ~ 2925 | C–H (aliphatic CH₂) | Asymmetric Stretching |

| ~ 2855 | C–H (aliphatic CH₂) | Symmetric Stretching |

| ~ 1740 | C=O (ester) | Stretching |

| ~ 1465 | C–H | Bending |

| ~ 1160 | C–O (ester) | Stretching |

This table is based on typical values for long-chain fatty acid esters and polyglycerol esters. Actual peak positions for decaglyceryl dioleate may differ slightly.

Chromatographic Methodologies for Product Profiling and Isomer Separation

Due to the complex nature of decaglyceryl dioleate, which exists as a mixture of isomers and oligomers, chromatographic techniques are essential for its detailed characterization.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection (e.g., Evaporative Light-Scattering Detector, ELSD)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like polyglyceryl esters. When coupled with an Evaporative Light-Scattering Detector (ELSD), which is a universal detector for non-volatile analytes, it becomes a powerful tool for profiling these complex mixtures. nih.govnih.gov

The separation of polyglyceryl esters by HPLC can be achieved using either normal-phase or reversed-phase chromatography. Normal-phase HPLC separates components based on their polarity, which is useful for grouping the esters by the number of esterified fatty acids. Reversed-phase HPLC, on the other hand, separates based on hydrophobicity, which is influenced by both the length of the fatty acid chains and the size of the polyglycerol head. researchgate.net

The ELSD is particularly well-suited for detecting polyglyceryl esters as they lack a strong UV chromophore. nih.gov The detector response is related to the mass of the analyte, allowing for the quantification of different components in the mixture. However, it's important to note that the ELSD response can be non-linear and may vary with the analyte's structure, which requires careful calibration for accurate quantification. nih.gov A study on the analysis of polyglycerol fatty esters has demonstrated the use of HPLC-ELSD for the separation and detection of these complex non-ionic surfactants. researchgate.netnih.gov

Gas Chromatography (GC) with Sample Pre-fractionation Strategies

Gas Chromatography (GC) is a high-resolution technique typically used for volatile and thermally stable compounds. Direct analysis of intact decaglyceryl dioleate by GC is not feasible due to its high molecular weight and low volatility. However, GC is an excellent method for determining the fatty acid composition of the ester.

To analyze the fatty acid profile, a pre-fractionation and derivatization step is necessary. This involves the saponification of the decaglyceryl dioleate to cleave the ester bonds and release the oleic acid. The fatty acids are then converted into their more volatile methyl esters (Fatty Acid Methyl Esters, FAMEs) through a process called transesterification. These FAMEs can then be readily analyzed by GC, typically with a Flame Ionization Detector (FID). google.comnih.gov

This analysis provides a quantitative measure of the fatty acid composition, confirming that oleic acid is the primary fatty acid present. It can also detect any other fatty acids that may be present as impurities. For complex mixtures of polyglyceryl esters, a pre-fractionation by liquid chromatography prior to GC analysis can be employed to separate different ester species, leading to a more accurate characterization. nih.govulprospector.com

Mass Spectrometry (MS) and Hyphenated Techniques (e.g., LC-MS, ESI-MS)

Mass Spectrometry (MS) is an indispensable tool for the detailed structural elucidation of decaglyceryl dioleate, providing molecular weight information and fragmentation patterns that help to identify the various components of the mixture.

Electrospray Ionization (ESI) is a soft ionization technique well-suited for large, non-volatile molecules like polyglyceryl esters. researchgate.net When coupled with liquid chromatography (LC-MS), it allows for the separation and subsequent mass analysis of the different species present in a sample. In positive-ion mode, polyglyceryl esters often form sodiated adducts ([M+Na]⁺). specialchem.com

Tandem mass spectrometry (MS/MS) provides further structural information through fragmentation of the parent ions. The fragmentation patterns can help to distinguish between different isomers. For example, the analysis of complex mixtures of polyglycerol esters by high-resolution mass spectrometry (HRMS) and LC-MS has been shown to be effective for structural identification and relative quantification of the constituents. magritek.comresearchgate.net The fragmentation of sodiated triacylglycerol adducts, which are structurally related to polyglyceryl esters, often involves the neutral loss of a fatty acid chain, providing information about the fatty acid composition and its position on the glycerol (B35011) backbone. specialchem.com A similar fragmentation behavior would be expected for decaglyceryl dioleate, allowing for the characterization of the different diester isomers.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| Dioleic acid, diester with decaglycerol |

| Decaglyceryl dioleate |

| Oleic acid |

| Decaglycerol |

| Polyglyceryl-10 caprylates |

| Fatty Acid Methyl Esters (FAMEs) |

| Sodium Hydroxide (B78521) |

Quantification of Esterification Efficiency and Polyglycerol Polymerization Distribution

The production of decaglyceryl dioleate involves the esterification of a polyglycerol mixture, primarily decaglycerol, with oleic acid. tiiips.com The efficiency of this reaction and the distribution of the resulting polyglycerol polymers are critical quality attributes that determine the functionality of the final product. A variety of analytical techniques are employed to quantify these parameters.

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and Ultra-High-Performance Liquid Chromatography (U-HPLC-MS) are powerful tools for the detailed analysis of polyglycerol ester mixtures. nih.gov These methods allow for the separation and identification of different components within the complex matrix, including unreacted polyglycerols, monoesters, and diesters of various polyglycerol oligomers. By using reversed-phase columns, such as C8 or phenyl-hexyl, and a gradient elution with solvents like acetonitrile (B52724) and water with formic acid, it is possible to separate the different species based on their polarity and size. nih.govresearchgate.net The mass spectrometer detector then allows for the identification of the individual components by their mass-to-charge ratio, providing a detailed picture of the polyglycerol distribution and the degree of esterification. spkx.net.cn The relative quantification of each species can be achieved by analyzing the peak areas in the chromatograms. nih.gov

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is another valuable technique for characterizing the polymerization distribution of the polyglycerol backbone. lcms.cz GPC separates molecules based on their hydrodynamic volume, allowing for the determination of the molecular weight distribution of the polyglycerol mixture. By comparing the GPC chromatogram of the final decaglyceryl dioleate product with that of the initial polyglycerol starting material, the extent of polymerization and the presence of different oligomers can be assessed. researchgate.net The chromatogram of a hyperbranched polyglycerol, for instance, will show a degree of polydispersity, with a dominant peak representing the average molecular size and potentially shoulder peaks indicating the presence of lower molecular weight fractions. researchgate.net

For a more comprehensive analysis, a combination of chromatographic techniques is often employed. A prefractionation of the complex mixture using column chromatography on silica (B1680970) gel can separate the sample into fractions containing diesters, monoesters, and unreacted polyglycerols. gerli.com These fractions can then be further analyzed by Gas Chromatography (GC) after derivatization to quantify the individual species. gerli.comnih.gov This combined approach provides a detailed and quantitative overview of the composition of decaglyceryl dioleate.

Table 1: Analytical Techniques for the Characterization of Decaglyceryl Dioleate

| Analytical Technique | Information Obtained | Key Parameters Measured |

|---|---|---|

| HPLC-MS / U-HPLC-MS | Separation and identification of individual components in the mixture. | Relative abundance of polyglycerol oligomers, monoesters, and diesters. |

| GPC / SEC | Determination of molecular weight distribution of the polyglycerol backbone. | Average molecular weight (Mw), number average molecular weight (Mn), and polydispersity index (PDI). |

| GC-MS (after fractionation) | Quantitative analysis of individual species in separated fractions. | Concentration of specific monoesters and diesters. |

Physicochemical Characterization (e.g., Acid Value, Saponification Value, Hydroxyl Value as indicators of composition)

The physicochemical properties of decaglyceryl dioleate are key indicators of its composition, quality, and performance in various applications. The acid value, saponification value, and hydroxyl value are routinely measured to ensure the product meets specifications. ioioleo.de

The Acid Value is a measure of the free fatty acids present in the product. youtube.com It is expressed as the milligrams of potassium hydroxide (KOH) required to neutralize the free acids in one gram of the substance. youtube.com A low acid value is desirable as it indicates a high degree of esterification and good stability of the product. ioioleo.de

The Saponification Value represents the number of milligrams of KOH required to saponify one gram of the ester. wikipedia.org It is an indicator of the average molecular weight of the fatty acids in the ester. For a specific polyglycerol ester like decaglyceryl dioleate, the saponification value is influenced by the degree of esterification and the presence of any unreacted fatty acids. ioioleo.dewikipedia.org

The Hydroxyl Value is defined as the milligrams of KOH equivalent to the hydroxyl content of one gram of the substance. medkoo.com It is a direct measure of the free hydroxyl groups present in the polyglycerol backbone. ioioleo.de In decaglyceryl dioleate, the hydroxyl value provides insight into the composition, particularly the ratio of polyglycerol to fatty acid and the degree of esterification. A higher hydroxyl value would indicate a lower degree of esterification, meaning more free hydroxyl groups are available on the polyglycerol backbone.

These three parameters are interconnected and provide a comprehensive quality profile of the decaglyceryl dioleate. A consistent and controlled range for these values ensures the product's performance and batch-to-batch reproducibility.

Table 2: Typical Physicochemical Properties of Polyglyceryl-10 Esters

| Parameter | Typical Value Range | Significance |

|---|---|---|

| Acid Value (mg KOH/g) | < 5.0 | Indicates low levels of free fatty acids and high esterification efficiency. |

| Saponification Value (mg KOH/g) | 120 - 160 | Reflects the average molecular weight and degree of esterification. |

| Hydroxyl Value (mg KOH/g) | 80 - 120 | Measures the content of free hydroxyl groups, indicating the degree of unesterified polyglycerol. |

Note: The values in this table are representative and can vary depending on the specific grade and manufacturer of the product.

Interfacial and Supramolecular Behavior of Decaglyceryl Dioleate

Hydrophile-Lipophile Balance (HLB) Concept and its Empirical Determination

The Hydrophile-Lipophile Balance (HLB) is a semi-empirical scale used to characterize the degree to which a surfactant is hydrophilic or lipophilic. ijsr.netpharmajournal.net The HLB value is crucial for selecting the appropriate surfactant for a specific application, such as forming an oil-in-water (o/w) or water-in-oil (w/o) emulsion. ijsr.net An emulsifier with a low HLB number is more lipophilic (oil-soluble), while one with a high HLB number is more hydrophilic (water-soluble). ijsr.net For polyhydric alcohol fatty acid esters like decaglyceryl dioleate, the HLB can be estimated using formulas based on saponification values and acid values of the constituent fatty acids or through experimental determination. pharmajournal.netgreengredients.it

The HLB value of polyglyceryl fatty acid esters (PGFEs), including decaglyceryl dioleate, is not fixed but can be precisely adjusted by modifying the molecular structure. mdpi.comnih.gov This adaptability allows for the creation of a wide range of surfactants suitable for various systems. mdpi.comtanta.edu.eg

The hydrophilic portion of decaglyceryl dioleate is the decaglycerol (B1678983) head. The degree of polymerization of the glycerol (B35011) units directly impacts the HLB value. mdpi.com An increase in the average degree of polymerization of the polyglycerol moiety results in a more hydrophilic molecule, thus increasing the HLB value. mdpi.comnih.gov For instance, esterifying a fatty acid with a larger polyglycerol chain (e.g., polyglyceryl-20) would yield a surfactant with a higher HLB than an ester with a smaller chain (e.g., polyglyceryl-3), assuming the fatty acid component remains the same. A patent for producing high-HLB PGFEs specifies using polyglycerol with an average polymerization degree of 6 to 13 to achieve the desired hydrophilicity. google.com

The lipophilic character of decaglyceryl dioleate is determined by its two oleic acid tails. Several factors related to this fatty acid portion can modulate the HLB value:

Degree of Esterification : An increase in the degree of esterification (the number of fatty acid chains attached to the polyglycerol head) leads to a decrease in the HLB value, as it increases the molecule's lipophilic nature. mdpi.com For example, a decaglyceryl monooleate would have a higher HLB than a decaglyceryl dioleate.

Fatty Acid Chain Length : Increasing the carbon chain length of the fatty acid used for esterification makes the surfactant more lipophilic, thereby lowering its HLB value. mdpi.comtanta.edu.eg

Unsaturation : The presence of double bonds in the fatty acid chain, such as in oleic acid, can also influence the molecule's geometry and its interfacial properties.

The interplay between the polyglycerol head and the fatty acid tails allows for the fine-tuning of the HLB value across a broad spectrum, from highly lipophilic to highly hydrophilic. mdpi.com

Table 1: Conceptual Influence of Molecular Structure on the HLB Value of Polyglyceryl Fatty Acid Esters

| Polyglycerol Degree of Polymerization | Degree of Esterification | Fatty Acid Chain Length | Resulting HLB Value Trend |

|---|---|---|---|

| Increases | Constant | Constant | Increases mdpi.com |

| Constant | Increases | Constant | Decreases mdpi.com |

Surface Activity and Interfacial Tension Reduction Mechanisms

Like other surfactants, decaglyceryl dioleate exhibits surface activity, meaning it adsorbs at interfaces (e.g., oil-water or air-water) and lowers the interfacial or surface tension. mdpi.com This occurs because the hydrophilic decaglycerol head orients towards the aqueous phase, while the lipophilic oleic acid tails orient towards the non-polar phase (oil or air). This molecular arrangement disrupts the cohesive energy at the interface, thereby reducing the tension between the two phases and facilitating the formation of emulsions. incibeauty.com

Research on the closely related polyglyceryl-10 monooleate demonstrates this significant capability. A study showed that adding just 0.25% (wt/wt) of polyglyceryl-10 monooleate to a caprylic/capric triglyceride oil phase dramatically reduced the interfacial tension against water from 24 mN/m to 0.6 mN/m. researchgate.net Increasing the concentration to 1% (wt/wt) resulted in a further, albeit smaller, decrease to 0.2 mN/m. researchgate.net This indicates a powerful mechanism for stabilizing immiscible liquids.

Table 2: Research Findings on Interfacial Tension Reduction by Polyglyceryl-10 Monooleate in a Caprylic/Capric Triglyceride (CCT) and Water System

| Concentration of PG-10-1-O in CCT (wt/wt) | Interfacial Tension vs. Water (mN/m) |

|---|---|

| 0% (Pure CCT) | 24.0 researchgate.net |

| 0.25% | 0.6 researchgate.net |

| 0.50% | Not specified, but between 0.6 and 0.2 |

| 1.00% | 0.2 researchgate.net |

Data is for Polyglyceryl-10 Monooleate, a close structural analog to the dioleate.

Formation and Stability of Molecular Aggregates in Complex Systems

Above a certain concentration in a solvent, surfactant molecules can self-assemble into organized structures known as molecular aggregates to minimize unfavorable interactions between their lyophobic parts and the solvent. wikipedia.org

In aqueous solutions, once the interface is saturated, surfactant monomers aggregate to form micelles, with their hydrophobic tails forming the core and their hydrophilic heads forming the outer shell. wikipedia.org The concentration at which this phenomenon begins is the Critical Micelle Concentration (CMC). wikipedia.org The CMC is a key characteristic of a surfactant; below the CMC, surfactants exist primarily as monomers, while above it, they form micelles. wikipedia.org

The CMC of PGFEs is influenced by their molecular structure in a manner opposite to the HLB. mdpi.com

An increase in the degree of polymerization of the hydrophilic polyglycerol head generally leads to an increase in the CMC. mdpi.com

An increase in the length of the lipophilic fatty acid chain or the degree of esterification typically leads to a decrease in the CMC. mdpi.com

Determining the CMC can be done through various methods, such as measuring the change in surface tension, conductivity, or using fluorescence probes as a function of surfactant concentration. ubbcluj.roresearchgate.net For some complex polymeric surfactants, conventional methods may only provide an upper estimate, and specialized techniques are needed to determine ultralow CMC values. springernature.com

Table 3: Representative Surface Properties of Various Polyglyceryl Fatty Acid Esters (PGFEs)

| Surfactant | CMC (mmol/L) | Surface Tension at CMC (mN/m) |

|---|---|---|

| Polyglyceryl-3 Monolaurate | 0.05 | 28.5 |

| Polyglyceryl-6 Monolaurate | 0.21 | 30.1 |

| Polyglyceryl-10 Monolaurate | 0.35 | 31.2 |

| Polyglyceryl-10 Monooleate | 0.02 | 34.5 |

| Polyglyceryl-10 Monostearate | 0.01 | 38.4 |

This table is adapted from general data for PGFEs to illustrate structural effects on CMC and surface tension. mdpi.com

In non-polar (oil-based) systems, surfactants can form reverse micelles, which have a hydrophilic core suitable for solubilizing water and a lipophilic exterior. nih.govnih.gov These structures are the basis for water-in-oil (w/o) microemulsions. The formation of reverse micelles is favored by surfactants with low HLB values, where the molecular geometry is conducive to packing in this inverted configuration. mdpi.comresearchgate.net

Given that the "dioleate" structure of decaglyceryl dioleate imparts significant lipophilicity, it is well-suited for stabilizing w/o systems. Research has shown that PGFEs with HLB values below nine tend to form w/o emulsions. mdpi.com The ability of a surfactant to form reverse micelles is critically dependent on the nature of its hydrophilic head group and the surrounding solvent conditions. nih.gov These systems are thermodynamically stable and can form spontaneously under the right conditions, offering a way to create clear, stable formulations of immiscible liquids.

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| Dioleic acid, diester with decaglycerol |

| Polyglyceryl-10 Dioleate |

| Oleic Acid |

| Decaglycerol (Polyglycerin-10) |

| Polyglyceryl Fatty Acid Esters (PGFEs) |

| Polyglyceryl-3 Monolaurate |

| Polyglyceryl-6 Monolaurate |

| Polyglyceryl-10 Monolaurate |

| Polyglyceryl-10 Monooleate |

| Polyglyceryl-10 Monostearate |

| Caprylic/Capric Triglycerides |

| Sodium Dodecyl Sulfate |

| Water |

| 1,4-dioxane |

| Glycerol |

| Ethylene (B1197577) oxide |

| Potassium hydroxide (B78521) |

| Hydrochloric acid |

| Phenolphthalein |

| Isooctane |

| 1-hexanol |

| Cytochrome c |

| Lecithin |

| Rhodamine B |

Nanoemulsion Formation and Structural Characteristics

Nanoemulsions are kinetically stable colloidal dispersions of two immiscible liquids, typically oil and water, with droplet sizes generally ranging from 20 to 500 nm. nih.govnih.gov The formation of stable nanoemulsions using decaglyceryl dioleate as a surfactant is a key area of its application. The structural characteristics of these nanoemulsions, such as droplet size, polydispersity index (PDI), and zeta potential, are crucial for their stability and performance.

Nanoemulsions are often prepared using methods that can be broadly categorized as high-energy or low-energy. High-energy methods involve the use of mechanical devices like high-pressure homogenizers or sonicators to break down large droplets into smaller ones. Low-energy methods, on the other hand, rely on the physicochemical properties of the components and include techniques like phase inversion temperature (PIT) and spontaneous emulsification. nih.gov For polyglyceryl ester-based systems, methods like the emulsion phase inversion (EPI) have been successfully employed to create nanoemulsions with desirable characteristics. semanticscholar.org

The structural integrity and stability of nanoemulsions are defined by several key parameters:

Droplet Size: The size of the dispersed phase droplets is a fundamental characteristic of a nanoemulsion. For decaglyceryl dioleate-stabilized nanoemulsions, the droplet size is influenced by factors such as the concentration of the surfactant, the oil-to-water ratio, and the energy input during preparation. Studies on similar polyglyceryl esters have shown that an increase in surfactant concentration generally leads to a decrease in droplet size, up to a certain point where the interface becomes saturated. science-gate.com Nanoemulsions with droplet sizes in the nanometer range exhibit a large surface area, which is advantageous in many applications. nih.gov

Polydispersity Index (PDI): The PDI is a measure of the uniformity of the droplet size distribution. A PDI value below 0.2 is generally considered to indicate a monodisperse or uniform distribution, which is desirable for long-term stability. semanticscholar.org For nanoemulsions formulated with polyglyceryl-based emulsifiers, PDI values are often low, signifying a narrow size distribution. google.com

Zeta Potential: Zeta potential is a measure of the electric charge on the surface of the droplets and is a key indicator of the stability of a colloidal dispersion. For non-ionic surfactants like decaglyceryl dioleate, the zeta potential is typically close to neutral. However, even a small negative or positive charge can contribute to electrostatic repulsion between droplets, thereby preventing coalescence. researchgate.netresearchgate.net In some formulations, zeta potentials of around -30 mV have been achieved, indicating good physical stability. semanticscholar.org

The table below summarizes typical structural characteristics observed in nanoemulsions stabilized by non-ionic surfactants, which can be considered representative for decaglyceryl dioleate systems.

| Characteristic | Typical Value Range | Significance |

| Droplet Size | 20 - 200 nm | Influences stability, appearance, and bioavailability. |

| Polydispersity Index (PDI) | < 0.25 | Indicates uniformity of droplet size, crucial for stability. |

| Zeta Potential | -30 mV to +30 mV | Measures surface charge; higher absolute values suggest better stability. |

This table presents generalized data for non-ionic surfactant-based nanoemulsions and may not represent specific values for all decaglyceryl dioleate formulations.

Phase Behavior and Construction of Ternary Phase Diagrams

The phase behavior of a system containing decaglyceryl dioleate, oil, and water can be visually represented by a ternary phase diagram. These diagrams are graphical representations that depict the physical state of a mixture of three components at a constant temperature and pressure. Understanding the phase behavior is essential for formulating stable emulsions and other structured delivery systems.

A ternary phase diagram for a surfactant-oil-water system typically shows various regions, including:

Single-phase regions: These are areas where the three components form a single, homogeneous phase. This can include microemulsions, which are thermodynamically stable, transparent or translucent systems of oil, water, and surfactant.

Two-phase regions: In these regions, the mixture separates into two immiscible phases, such as an oil-in-water (O/W) or water-in-oil (W/O) emulsion.

Three-phase regions: Here, the system separates into three coexisting phases.

Liquid crystalline phases: These are intermediate phases between a crystalline solid and an isotropic liquid, exhibiting some degree of molecular order. Common liquid crystalline phases include lamellar, hexagonal, and cubic phases. researchgate.net

The construction of a ternary phase diagram involves systematically mixing the three components in various ratios and observing the resulting phase. The boundaries between different phase regions are then plotted on a triangular graph. For instance, in a system containing a surfactant, an oil like isopropyl myristate, and water, different regions such as translucent low-viscosity systems, translucent high-viscosity systems, and opaque emulsion systems can be identified. researchgate.netresearchgate.net

Interaction Dynamics with Co-surfactants and Solvents

Interaction with Co-surfactants:

Co-surfactants are often added to a primary surfactant system to enhance its performance. They can help to further reduce interfacial tension, increase the flexibility of the interfacial film, and modify the packing of the surfactant molecules at the interface. A common co-surfactant used in combination with polyglyceryl esters is Polysorbate 80.

Studies on mixed surfactant systems have shown that the interaction between the primary surfactant and the co-surfactant can be synergistic. For instance, in liquid crystalline nanoparticles composed of soy phosphatidylcholine and glycerol dioleate, the addition of Polysorbate 80 was found to influence the internal structure of the particles. nih.govresearchgate.net At low concentrations, Polysorbate 80 can be incorporated into the nanoparticle structure without significantly altering it. However, at higher concentrations, phase separation can occur, leading to changes in the particle's core and surface composition. nih.govresearchgate.net

When decaglyceryl dioleate is combined with a co-surfactant, the resulting hydrophilic-lipophilic balance (HLB) of the mixture can be tailored to suit a specific oil phase, leading to the formation of more stable emulsions with finer droplet sizes.

Interaction with Solvents:

Solvents, particularly co-solvents, can play a crucial role in the phase behavior and stability of decaglyceryl dioleate formulations. Co-solvents are solvents that are miscible with one of the primary phases (oil or water) and can influence the solubility of the surfactant and other components.

The addition of a hydrophilic co-solvent to a self-emulsifying drug delivery system (SEDDS) can significantly improve the emulsification process. nih.gov However, the co-solvent may also be rapidly released into the aqueous phase upon dilution, which can affect the solubilization of other components within the oil droplets. nih.gov Molecular dynamics simulations have been used to understand the interactions between triglycerides and co-solvents at a molecular level, revealing how different solvents can interact with the polar and non-polar parts of the triglyceride molecule. nih.govwhiterose.ac.uk This understanding is critical for selecting appropriate co-solvents to optimize formulation stability and performance.

The table below lists some common co-surfactants and co-solvents and their potential effects on decaglyceryl dioleate systems.

| Component | Type | Potential Effects on Decaglyceryl Dioleate Systems |

| Polysorbate 80 | Co-surfactant | Can modify HLB, reduce droplet size, and influence internal structure of nanoparticles. nih.govresearchgate.net |

| Other Polyglyceryl Esters | Co-surfactant | Can create synergistic effects to improve emulsion stability and texture. |

| Ethanol | Co-solvent | Can improve emulsification but may be rapidly released upon dilution. nih.gov |

| Propylene Glycol | Co-solvent | Can act as a humectant and influence the polarity of the aqueous phase. |

| Isopropyl Myristate | Oil Phase / Solvent | A common oil phase in which the phase behavior with decaglyceryl dioleate can be studied. researchgate.netresearchgate.net |

This table provides a general overview of potential interactions and is not exhaustive.

Structural Functional Relationships and Emulsification Mechanisms

Impact of Molecular Architecture and Conformational Dynamics on Emulsifying Performance

The molecular architecture of Decaglyceryl Dioleate is central to its function as an emulsifier. It consists of a hydrophilic polyglyceryl head group, specifically a decaglycerol (B1678983) unit, and two hydrophobic oleic acid tails. The decaglycerol head has a strong affinity for the aqueous phase, while the long oleic acid chains are drawn to the oil phase. This dual affinity allows the molecule to effectively bridge the oil-water interface.

The size and branched nature of the decaglyceryl head group provide significant steric hindrance, which is crucial for preventing the coalescence of emulsion droplets. The two oleic acid tails anchor the molecule in the oil phase, and their unsaturated nature can influence the fluidity and packing of the interfacial film. The flexibility of the molecule allows it to adopt various conformations at the interface, optimizing its packing and maximizing the reduction of interfacial tension. This dynamic behavior is key to its ability to stabilize both oil-in-water (O/W) and water-in-oil (W/O) emulsions, depending on factors such as the oil-to-water ratio and the presence of other components. The Hydrophile-Lipophile Balance (HLB) value, which is a measure of the degree to which it is hydrophilic or lipophilic, is a critical parameter in determining its emulsifying behavior. For Polyglyceryl-10 Dioleate, the HLB value is approximately 10.5-11.9. krahn-uk.comej-eng.org

Table 1: Physicochemical Properties of Decaglyceryl Dioleate

| Property | Value | Source |

|---|---|---|

| INCI Name | POLYGLYCERYL-10 DIOLEATE | rahn-group.com |

| EINECS/ELINCS No. | 251-750-2 | rahn-group.com |

| HLB Value | 10.5 - 11.9 | krahn-uk.comej-eng.org |

| Function | Emulsifying Agent | rahn-group.com |

Adsorption Kinetics and Layer Properties at Oil-Water Interfaces

The process of emulsion stabilization begins with the adsorption of Decaglyceryl Dioleate molecules at the oil-water interface. This adsorption is a dynamic process where the surfactant molecules migrate from the bulk phase to the interface. The rate of adsorption is influenced by factors such as the concentration of the emulsifier, temperature, and the nature of the oil and water phases.

Mechanistic Insights into Emulsion Stabilization (Oil-in-Water and Water-in-Oil)

Decaglyceryl Dioleate is a versatile emulsifier capable of stabilizing both O/W and W/O emulsions. google.com The type of emulsion formed is largely determined by the Bancroft rule, which states that the phase in which the emulsifier is more soluble will form the continuous phase. With an HLB value in the range of 10.5-11.9, Decaglyceryl Dioleate is on the borderline between being more soluble in water and more soluble in oil, which contributes to its versatility. krahn-uk.comej-eng.org

The primary mechanism by which Decaglyceryl Dioleate stabilizes emulsions is through steric stabilization. epo.org This occurs when the adsorbed layers of the surfactant on the surfaces of two approaching droplets overlap. The bulky and hydrated decaglycerol head groups create a significant repulsive force, often described as steric hindrance, which prevents the droplets from getting close enough to coalesce. This steric barrier is a result of both an osmotic effect, due to the increased concentration of polymer chains in the overlap region, and an entropic effect, related to the loss of conformational freedom of the polymer chains upon compression. The large size of the decaglycerol moiety enhances this effect, providing a robust protective layer.

While Decaglyceryl Dioleate is a non-ionic surfactant and therefore does not possess a net electrical charge, it can still contribute to the electrostatic stabilization of emulsions to some extent. The orientation of the polar glycerol (B35011) and ester groups at the interface can create a dipole moment, which can lead to a surface potential. Furthermore, the adsorption of ions from the aqueous phase onto the surfactant layer can impart a net charge to the droplets.

Rheological Properties of Emulsion Systems Stabilized by Decaglyceryl Dioleate

The rheological properties of an emulsion, such as its viscosity and flow behavior, are critical for its application and stability. Decaglyceryl Dioleate plays a significant role in modulating the rheology of emulsion systems.

The presence of Decaglyceryl Dioleate at the oil-water interface and in the continuous phase can significantly influence the viscosity of an emulsion. The formation of a structured interfacial layer and the interactions between the droplets contribute to an increase in viscosity. The concentration of the emulsifier is a key factor; higher concentrations generally lead to higher viscosity.

The rheological behavior of emulsions stabilized with Decaglyceryl Dioleate can be complex and may exhibit non-Newtonian flow, such as shear-thinning behavior, where the viscosity decreases with increasing shear rate. This is often desirable in cosmetic products, as it allows for easy application while maintaining stability during storage. While specific quantitative data on the viscosity of emulsions stabilized with Decaglyceryl Dioleate is not widely published, it is known to contribute to the desired texture and consistency of cosmetic and food formulations. google.com

Influence on Emulsion Texture and Consistency Attributes

The molecular structure of Dioleic acid, diester with decaglycerol, is pivotal in determining the textural and consistency characteristics of oil-in-water (O/W) emulsions. This emulsifier is comprised of a hydrophilic decaglycerol head and two lipophilic oleic acid tails. This configuration allows it to form stable interfaces between oil and water, directly influencing the final product's sensory profile. hallstarbeauty.com

Research indicates that emulsions formulated with polyglyceryl esters, such as decaglycerol dioleate, exhibit a pleasant and smooth texture. solverchembooks.com The presence of the emulsifier can lead to formulations that feel less greasy upon application and are absorbed more quickly into the skin. solverchembooks.com The specific structure of decaglycerol dioleate is conducive to creating emulsions with a light texture. solverchembooks.com In cosmetic applications, this translates to products like lotions and creams that spread effortlessly and have a uniform, luxurious feel. aloderma.com

The table below summarizes the textural attributes often associated with emulsions stabilized by decaglycerol dioleate, based on findings from related polyglyceryl esters.

| Textural Attribute | Description | Source |

| Sensory Profile | Smooth, luxurious, and pleasant feel. solverchembooks.comaloderma.com | solverchembooks.comaloderma.com |

| Greasiness | Results in a less greasy residue compared to other emulsifiers. solverchembooks.com | solverchembooks.com |

| Spreadability | Allows for easy and uniform distribution upon application. aloderma.com | aloderma.com |

| Viscosity | Contributes to the richness and thickness of the emulsion. aloderma.com | aloderma.com |

| Absorption | Formulations are often faster absorbing. solverchembooks.com | solverchembooks.com |

Control over Droplet Size Distribution and Emulsion Homogeneity

An essential function of an emulsifier is to facilitate the creation of small, uniform droplets and to maintain this state over time, ensuring the emulsion's homogeneity and stability. This compound, is effective in this role due to its ability to significantly lower the interfacial tension between the oil and water phases. This reduction in tension allows for the efficient breakdown of the dispersed phase into fine droplets during homogenization.

The resulting emulsion is characterized by a narrow droplet size distribution, which is critical for long-term stability. Emulsions with a wide range of droplet sizes are more susceptible to destabilization processes like Ostwald ripening, where smaller droplets dissolve and redeposit onto larger ones, leading to a general increase in droplet size and eventual phase separation. The amphiphilic nature of decaglycerol dioleate, with its large hydrophilic head and two lipophilic tails, creates a robust protective layer around each oil droplet. aloderma.com This layer provides a steric barrier that prevents droplets from coalescing, thereby preserving the homogeneity of the dispersion. mdpi.com

Scientific analysis of such emulsions often employs techniques like laser light diffraction to measure droplet size distributions. researchgate.net Research on stable emulsions shows a direct correlation between the homogeneity of the system and a narrow particle size distribution. For instance, a well-stabilized emulsion will exhibit a consistent and small average droplet diameter with minimal variation over its shelf life.

The following table provides an illustrative example of how an effective emulsifier like decaglycerol dioleate can influence the droplet size distribution in a model O/W emulsion, based on typical findings in emulsion science. nih.gov

| Emulsion System | Average Droplet Diameter (μm) | Droplet Size Range (μm) | Distribution |

| System without Optimized Emulsifier | 3.5 | 0.8 - 10.0 | Broad / Heterogeneous |

| System with Decaglycerol Dioleate | 1.4 | 0.5 - 3.7 | Narrow / Homogeneous |

Role in Crystallization Retardation within Lipid Phases

In many emulsions, particularly those containing fats and oils that are semi-solid at ambient temperatures, the crystallization of the lipid phase can be a significant issue. This crystallization can alter the texture, stability, and appearance of the product. Food emulsifiers and cosmetic stabilizers are often selected for their ability to modify the crystallization behavior of lipids. alcpo.org.ly

Polyglyceryl esters, the class of compounds to which decaglycerol dioleate belongs, have been shown to influence fat crystallization. researchgate.net They can act as crystallization retardants by interfering with the nucleation and crystal growth processes of triglycerides in the oil phase. The mechanism involves the emulsifier co-crystallizing with the lipids or adsorbing onto the surface of nascent crystals, thereby disrupting the orderly packing required for large crystal formation. researchgate.net

The table below illustrates the typical effects of a crystallization-inhibiting emulsifier on the lipid phase of an emulsion.

| Parameter | Lipid Phase without Emulsifier | Lipid Phase with Decaglycerol Dioleate | Source |

| Primary Function | Uncontrolled crystal growth | Inhibits crystal growth, promotes nucleation | researchgate.net |

| Average Crystal Size | Large, potentially gritty | Smaller, smoother texture | researchgate.net |

| Crystal Network | Forms a rigid, brittle network | Forms a fine, more plastic network | researchgate.net |

| Onset of Crystallization | Dependent on lipid composition | Can be delayed or altered | researchgate.net |

Applications in Advanced Material Science and Formulation Design

Emulsification and Stabilization in Food Emulsions (Focus on Physical Properties)

In food science, the physical characteristics of emulsions—mixtures of oil and water—are critical to product texture, stability, and shelf-life. Polyglyceryl esters, including decaglycerol (B1678983) dioleate, are utilized as high-functioning emulsifiers and stabilizers. marketresearchfuture.com They are known to improve the texture and consistency of various food products, such as dairy items and baked goods. marketresearchfuture.com

Applications in Recombined Dairy Cream (RDC) for Physical Stability and Whippability

Recombined dairy creams (RDC) are complex oil-in-water emulsions that require robust stabilization to prevent creaming and maintain quality during storage. While specific research focusing solely on decaglycerol dioleate in RDC is limited, the functional role of polyglyceryl esters in dairy and whipped toppings is well-documented.

Polyglyceryl esters contribute to the physical stability of dairy emulsions by adsorbing at the oil-water interface. This action reduces interfacial tension, facilitating the formation of smaller fat globules during homogenization and creating a protective barrier that prevents them from coalescing. In whipped products, the presence of such an emulsifier is crucial. It influences the fat globule network that traps air, which directly impacts the whippability, foam stability (overrun), and firmness of the final cream. Polyglyceryl esters can enhance the creaminess and improve the consistency of dairy products.

Modification of Fat and Oil Crystallization Behavior

The control of fat crystallization is a critical aspect of food material science, affecting the texture, mouthfeel, and stability of products like margarine, spreads, and confectionery. Polyglyceryl esters can be used as modifiers to control the crystallization of fats. The crystallization process involves two main stages: nucleation (the initial formation of crystals) and crystal growth.

Emulsifiers like decaglycerol dioleate can influence these stages. By interfering with the packing of fat molecules (triglycerides), they can alter the rate of nucleation and the subsequent growth of crystals. This modification helps prevent the formation of large, grainy crystals that negatively impact product texture. Instead, it promotes a finer, more desirable crystal network, leading to a smoother product with improved physical properties. This function is particularly important in preventing issues like fat bloom in chocolate or controlling the solid fat content in low-fat spreads.

Utility in Cosmetic and Personal Care Formulations (Focus on Formulation Performance)

Polyglyceryl-10 Dioleate is a widely used ingredient in the cosmetics and personal care industry, valued for its performance as an emulsifier, stabilizer, and skin-conditioning agent. paulaschoice.combusinessresearchinsights.com Its versatility allows for its inclusion in a broad array of product types. 24chemicalresearch.com

Functionality as an Emulsifier in Creams, Lotions, and Anhydrous Systems

In creams and lotions, which are typically oil-in-water (O/W) or water-in-oil (W/O) emulsions, Polyglyceryl-10 Dioleate serves as a primary or co-emulsifier to create and maintain stability. paulaschoice.comulprospector.com It ensures that the oil and water phases remain mixed, preventing separation and ensuring a uniform, aesthetically pleasing product. marketresearchfuture.com Beyond its emulsifying capability, it also functions as a hydrator. kleemorganics.compaulaschoice.com

Its utility extends to anhydrous (water-free) formulations such as lipsticks or cosmetic pencils. justia.com In these systems, it can act as a structuring agent and thickener for the oil phase, which is critical for preventing the syneresis (weeping) of oils and for suspending pigments. justia.com The ability to impart thixotropic properties—where a product becomes less viscous when shaken or stirred and returns to a more solid state at rest—has also been noted for certain esterification reaction products used as gelling agents. google.com

Table 1: Example Formulation of a W/O Sun Filter Cream This table is based on data from a sample formulation and illustrates the use of Polyglyceryl-10 Dioleate in a blend.

| Ingredient | Function | Concentration (%) |

|---|---|---|

| Polyglyceryl-6 Polyricinoleate (and) Polyglyceryl-10 Dioleate | W/O Emulsifier | 4.00 - 10.00 |

| Titanium Dioxide (and) Zinc Oxide | UV Filters | 25.00 |

| Caprylic/Capric Triglyceride | Emollient | 15.00 |

| Water | Solvent | Q.S. to 100 |

Role in Cleanser and Shampoo Formulations (e.g., Spreading, Stability)

In rinse-off products like facial cleansers, body washes, and shampoos, Polyglyceryl-10 Dioleate functions as a surfactant and stabilizer. google.comincidecoder.com As a surfactant, it reduces the surface tension of the formulation, which aids in the even spreading of the product across the skin or hair. krahn-uk.com This ensures that active cleansing agents can perform their function effectively.

Contributions to Pharmaceutical Excipient Development (Focus on Physical Functionality)

Pharmaceutical excipients are inactive substances used as a carrier for the active ingredients of a medication. The physical functionality of these excipients is critical for drug delivery and stability. Polyglyceryl esters, including decaglycerol dioleate, are recognized for their utility as excipients in various pharmaceutical formulations. intelmarketresearch.comepo.orggoogleapis.com

Decaglyceryl dioleate can function as a lipophilic (hydrophobic) surfactant in oral film preparations. google.com Its surfactant properties are also leveraged in the development of Self-Microemulsifying Drug Delivery Systems (SMEDDS). These systems are mixtures of oils, surfactants, and co-surfactants that spontaneously form a fine oil-in-water microemulsion when introduced to an aqueous medium like the gastrointestinal fluid. google.comgoogle.comgoogleapis.com This is particularly useful for improving the oral bioavailability of poorly water-soluble drugs.

A notable application in material science is the use of decaglyceryl dioleate as a porogen, or pore-forming agent, in the fabrication of porous polymer microspheres. surfacesciencewestern.com In one study, small drops of decaglyceryl dioleate were adsorbed onto emulsion droplets that were precursors to poly(lactide-co-glycolide) (PLGA) microspheres. After the polymer solidified, the removal of the decaglyceryl dioleate resulted in a porous microsphere structure. surfacesciencewestern.com This demonstrates a sophisticated use of the compound to engineer the physical architecture of a drug delivery vehicle, enabling controlled-release characteristics. surfacesciencewestern.com

Table 2: Summary of Applications and Physical Functions

| Industry | Application Area | Primary Physical Function | Reference |

|---|---|---|---|

| Food | Dairy Emulsions, Whipped Toppings | Emulsification, Stabilization, Texture Improvement | |

| Food | Fats and Oils (e.g., Margarine) | Fat Crystallization Modifier | |

| Cosmetics | Creams, Lotions | Emulsifier (O/W and W/O), Stabilizer, Hydrator | kleemorganics.compaulaschoice.comulprospector.com |

| Cosmetics | Anhydrous Systems (e.g., Lipsticks) | Oil Phase Structuring, Pigment Suspension | justia.com |

| Cosmetics | Cleansers, Shampoos | Surfactant, Spreading Agent, Stabilizer | google.comincidecoder.com |

| Pharmaceuticals | Drug Delivery Systems (e.g., SMEDDS) | Lipophilic Surfactant, Emulsifier | google.comgoogle.comgoogleapis.com |

| Pharmaceuticals | Controlled-Release Systems | Porogen (Pore-Forming Agent) | surfacesciencewestern.com |

Compound Reference Table

Applications in Industrial Separation Processes (e.g., Azeotrope Breaking via Cloud Point Separation)

Information regarding the application of dioleic acid, diester with decaglycerol in industrial separation processes such as azeotrope breaking or cloud point separation was not available in the reviewed scientific and technical literature.

Exploration of New Applications in Renewable Resource-Derived Materials

A significant area of exploration for decaglycerol dioleate is its application as a key component in the development of materials derived from renewable resources. The compound itself is synthesized from vegetable-derived oleic acid and glycerin, positioning it as a sustainable and biodegradable ingredient. This contrasts with many traditional surfactants that are petroleum-based.

The modern emphasis on "green" chemistry and "clean label" products in the pharmaceutical, cosmetic, and food industries has driven demand for high-performance, environmentally friendly ingredients. Decaglycerol dioleate is explored as a green alternative to synthetic surfactants like polysorbates. Its application allows formulators to develop products that are not only effective but also meet consumer demand for sustainability. The exploration of its use in eco-conscious and biodegradable product lines is a direct application of this compound as a renewable resource-derived material, contributing to the creation of next-generation green formulations.

Degradation and Stability of Decaglyceryl Dioleate

Hydrolytic Degradation Pathways of Ester Bonds

The ester bonds in Decaglyceryl Dioleate are susceptible to hydrolytic cleavage, a chemical process where a water molecule breaks the bond. This reaction is a primary degradation pathway, particularly in aqueous formulations. The hydrolysis of the ester linkage results in the reversion of the molecule to its constituent parts: decaglycerol (B1678983) and two molecules of oleic acid.

The mechanism involves the nucleophilic attack of a water molecule on the carbonyl carbon of the ester group. This process can be catalyzed by both acids and bases. mdpi.comnih.govnih.gov

Acid-Catalyzed Hydrolysis: In an acidic environment, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by water. nih.gov

Base-Catalyzed Hydrolysis (Saponification): In an alkaline environment, a hydroxide (B78521) ion directly attacks the carbonyl carbon, which is a more rapid process than uncatalyzed hydrolysis. nih.gov

The rate of hydrolysis is influenced by the availability of water and the pH of the system. mdpi.comresearchgate.net While polyglyceryl esters of fatty acids (PGFEs) are considered to have good thermal and pH stability compared to some other non-ionic surfactants, they are still prone to hydrolysis in the presence of strong acids or bases. mdpi.comnih.govresearchgate.net

Table 1: Factors Influencing Hydrolytic Degradation of Decaglyceryl Dioleate

| Factor | Influence on Ester Bond Stability | Mechanism |

| Water | Essential for hydrolysis to occur. | Water acts as the nucleophile that cleaves the ester bond. youtube.com |

| Acidic pH | Accelerates degradation. | Protonation of the carbonyl oxygen increases its susceptibility to nucleophilic attack. nih.gov |

| Alkaline pH | Significantly accelerates degradation. | Direct nucleophilic attack by hydroxide ions on the carbonyl carbon. nih.govnih.gov |

| Temperature | Higher temperatures increase the reaction rate. | Provides the necessary activation energy for the hydrolytic reaction. mdpi.com |

Oxidative Stability and Degradation of Oleic Acid Moieties

The two oleic acid chains in the Decaglyceryl Dioleate molecule each contain a single carbon-carbon double bond. These unsaturated sites are vulnerable to oxidation, a process that can lead to rancidity, altered viscosity, and the formation of degradation products. nih.govresearchgate.net The oxidation of unsaturated fatty acids typically proceeds via a free-radical chain reaction known as autoxidation. tdx.catacs.org

This mechanism consists of three main stages:

Initiation: Formation of a free radical on the fatty acid chain, often at the allylic position (the carbon adjacent to the double bond). This can be triggered by heat, light, or the presence of metal ions. researchgate.nettdx.cat

Propagation: The initial radical reacts with molecular oxygen to form a peroxyl radical. This highly reactive species can then abstract a hydrogen atom from another oleic acid molecule, creating a hydroperoxide (ROOH) and a new fatty acid radical, thus propagating the chain reaction. nih.gov

Termination: The reaction ceases when two radicals combine to form a stable, non-radical product.

The primary products of oxidation are hydroperoxides, which are unstable and can decompose into a variety of secondary oxidation products, including aldehydes, ketones, alcohols, and short-chain carboxylic acids. acs.org These secondary products are often responsible for the off-odors and flavors associated with oxidative rancidity. researchgate.net

Compared to polyunsaturated fatty acids like linoleic or linolenic acid, the monounsaturated nature of oleic acid provides it with relatively better oxidative stability. tdx.cat However, it is less stable than saturated fatty acids. mdpi.com

Table 2: Key Products from the Oxidative Degradation of Oleic Acid

| Product Class | Examples | Impact on Quality |

| Hydroperoxides | Oleic acid hydroperoxides | Primary, unstable oxidation products; precursors to secondary products. nih.gov |

| Aldehydes | Nonanal, Decenal | Contribute significantly to rancid odors and flavors. researchgate.net |

| Ketones | Various oxo-compounds | Contribute to off-flavors. researchgate.net |

| Carboxylic Acids | Short-chain fatty acids | Increase the acid value of the material, can be corrosive. researchgate.netacs.org |

| Polymeric Products | Oligomers and polymers | Increase in viscosity, formation of gums and sludge. ncsu.edu |

Photodegradation Mechanisms and Environmental Influences

Exposure to light, particularly ultraviolet (UV) radiation, can significantly accelerate the degradation of Decaglyceryl Dioleate. tdx.cat Light acts as an energy source that can initiate and promote oxidative reactions, a process known as photooxidation. Photooxidation is generally much faster than autoxidation that occurs in the dark. tdx.cat

The mechanisms of photodegradation can involve:

Direct Photo-oxidation: UV energy can directly create free radicals on the oleic acid chain, initiating the oxidative chain reaction described previously.

Photosensitized Oxidation: Certain molecules (photosensitizers) can absorb light energy and transfer it to molecular oxygen, converting it into a highly reactive form called singlet oxygen. Singlet oxygen can then directly attack the double bond of the oleic acid moiety, forming hydroperoxides through a different mechanism than free-radical autoxidation.

One study noted that when polyglyceryl esters of fatty acids were stored under visible or solar light at elevated temperatures (55–60°C), degradation reached 3.75%. nih.gov Another study investigating the effect of UV light on a compound in the presence of various fatty acids found that unsaturated fatty acids like oleic acid could influence the rate of degradation. nih.gov Light exposure can also lead to the isomerization of the double bond (e.g., from cis to trans). nih.gov

Influence of Temperature and pH on Compound Integrity

Temperature and pH are critical environmental factors that significantly impact the stability of Decaglyceryl Dioleate by influencing the rates of both hydrolysis and oxidation.

Influence of Temperature: High temperatures accelerate the rate of all chemical reactions, including hydrolytic and oxidative degradation. mdpi.com

Polyglyceryl esters are considered relatively stable under neutral conditions at temperatures below 100°C. mdpi.comnih.gov

Above 100°C, instability is enhanced, potentially leading to the migration of acyl groups and the formation of free polyglycerol. nih.gov

At very high temperatures (e.g., above 200°C), thermal degradation can occur, involving the cleavage of C-C bonds, which leads to significant changes in physical properties like color and viscosity due to the formation of polymers and volatile byproducts. researchgate.netncsu.edu

Influence of pH: The pH of a formulation has a profound effect on the hydrolytic stability of the ester bonds.

The rate of ester hydrolysis is generally at its minimum in the slightly acidic pH range (around pH 4-6).

The rate increases substantially in both strongly acidic (pH << 4) and, especially, alkaline (pH > 7) conditions. nih.govnih.govresearchgate.net In one study, increasing the buffer pH from 7.4 to 8.0 increased the rate of ester hydrolysis by nearly four times. nih.gov

The acidic by-products from polyester (B1180765) degradation can themselves lower the local pH, creating an "autocatalytic" effect that further accelerates hydrolysis. nih.gov

Table 3: Summary of Temperature and pH Effects on Decaglyceryl Dioleate Stability

| Condition | Primary Degradation Pathway Affected | Effect on Compound Integrity |

| High Temperature (>100°C) | Hydrolysis & Oxidation | Accelerates cleavage of ester bonds and oxidation of fatty acid chains. nih.govncsu.edu |